molecular formula C6H2Br2ClI B15204633 2-Chloro-4,5-dibromoiodobenzene CAS No. 1263377-41-8

2-Chloro-4,5-dibromoiodobenzene

Cat. No.: B15204633
CAS No.: 1263377-41-8
M. Wt: 396.24 g/mol
InChI Key: DYXWQOFYDGFDKM-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dibromoiodobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2ClI. It is characterized by the presence of chlorine, bromine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dibromoiodobenzene typically involves the halogenation of a benzene derivative. One common method is the sequential bromination and iodination of 2-chlorobenzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dibromoiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4,5-dibromoiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dibromoiodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, by acting as leaving groups or electrophilic centers. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoiodobenzene: Similar structure but lacks the chlorine atom.

    4,5-Dibromoiodobenzene: Similar structure but lacks the chlorine atom.

    2-Chloro-4,5-dibromobenzene: Similar structure but lacks the iodine atom.

Uniqueness

2-Chloro-4,5-dibromoiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens provides distinct reactivity and properties compared to other halogenated benzene derivatives.

Properties

CAS No.

1263377-41-8

Molecular Formula

C6H2Br2ClI

Molecular Weight

396.24 g/mol

IUPAC Name

1,2-dibromo-4-chloro-5-iodobenzene

InChI

InChI=1S/C6H2Br2ClI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

DYXWQOFYDGFDKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)I)Cl

Origin of Product

United States

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